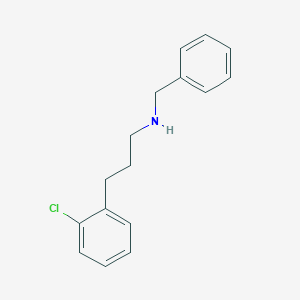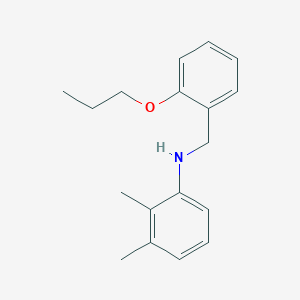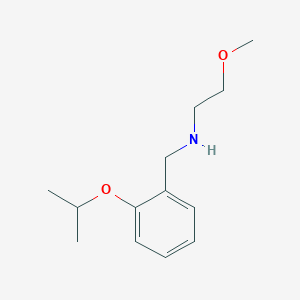![molecular formula C14H14ClN B1385474 4-chloro-N-[(3-methylphenyl)methyl]aniline CAS No. 356530-45-5](/img/structure/B1385474.png)
4-chloro-N-[(3-methylphenyl)methyl]aniline
Overview
Description
4-Chloro-N-[(3-methylphenyl)methyl]aniline, or 4-CNMA, is an organic compound that has been studied extensively for its various biochemical and physiological effects. It has been used in a wide range of scientific research applications, including drug development, drug metabolism and pharmacokinetics, and toxicology.
Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Characterization : 4-chloro-N-[(3-methylphenyl)methyl]aniline and similar compounds have been synthesized and characterized in various studies. For instance, Wen Zi-qiang (2007) demonstrated a synthesis method for a related compound, yielding a product characterized by elemental analyses, IR spectra, and 1H NMR, highlighting its high yield, good quality, and environmental friendliness Wen Zi-qiang (2007).
- Polysubstitution Effects on Mesomorphic Properties : H. Hasegawa et al. (1989) examined how mono-, di-, and trichloro substitution on the aniline moiety affects the nematic-isotropic transition temperature in certain aniline derivatives. This research aids in understanding the influence of molecular structure on the physical properties of aniline derivatives H. Hasegawa et al. (1989).
Material Science and Optoelectronic Applications
- Nonlinear Optical (NLO) Materials : B. Revathi et al. (2017) conducted a study combining experimental and theoretical vibrational analysis on derivatives of 4-chloro-N-[(3-methylphenyl)methyl]aniline. Their research reveals insights into the potential use of these materials in nonlinear optical applications B. Revathi et al. (2017).
- Optoelectronic Properties : The study of compounds like 4-chloro-N-[(3-methylphenyl)methyl]aniline is crucial for the development of materials with specific optoelectronic properties. Han Li-yin (2013) investigated the synthesis and optoelectronic properties of a related compound, showcasing its potential in electronic devices Han Li-yin (2013).
Environmental and Analytical Chemistry
- Detection in Biological Samples : Yingmin Jin and B. Yan (2021) developed a bi-functionalized luminescent metal-organic framework that can detect 4-Aminophenol, a biomarker of aniline, in urine. This research contributes to the field of analytical chemistry, especially in environmental and biological monitoring Yingmin Jin, B. Yan (2021).
Pharmacology and Drug Synthesis
- Antimicrobial Agents : Shriram H. Bairagi et al. (2009) explored the use of derivatives of 4-chloro-aniline, such as 4-chloro-3-((substituted-phenylimino) methyl)-2H-chromen-2-one, as potential antimicrobial agents. Their research contributes to the development of new pharmacological compounds Shriram H. Bairagi et al. (2009).
properties
IUPAC Name |
4-chloro-N-[(3-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11-3-2-4-12(9-11)10-16-14-7-5-13(15)6-8-14/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKUNKLMLXLBBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(3-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Pentyloxy)benzyl]-2-propanamine](/img/structure/B1385391.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)


![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)

![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)
![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-methylaniline](/img/structure/B1385414.png)